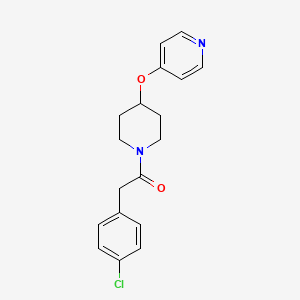

2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer researchers and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to 2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has involved synthesis and characterization processes aiming at understanding their chemical properties and potential applications. For instance, the microwave-assisted synthesis of related compounds has been explored to understand their antibacterial activities. This approach has been found to produce compounds with significant yields, emphasizing the efficiency of microwave irradiation in organic synthesis (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, the hydrogen-bonding patterns in related enaminones have been studied, revealing the importance of intramolecular interactions in stabilizing the crystal structures of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Antibacterial and Antifungal Activities

Compounds similar to 2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone have been synthesized and evaluated for their antibacterial and antifungal activities. This includes the study of piperidine containing pyrimidine imines and thiazolidinones, which have been synthesized under microwave irradiation and tested for their antibacterial properties, showing promising results in this domain (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Interaction Studies

Molecular interaction studies involving compounds structurally related to 2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone have been conducted to understand how these molecules interact with biological receptors. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed for its interaction with the CB1 cannabinoid receptor, shedding light on the steric and electrostatic factors influencing receptor binding (Shim et al., 2002).

Catalytic Behavior and Polymerization

Research into the catalytic behavior of related compounds has been explored, with studies on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands. These studies demonstrate the potential of such compounds in initiating the ring-opening polymerization of ε-caprolactone and L-lactide, indicating a promising avenue for the development of new catalysts in polymer science (Wang et al., 2012).

properties

IUPAC Name |

2-(4-chlorophenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c19-15-3-1-14(2-4-15)13-18(22)21-11-7-17(8-12-21)23-16-5-9-20-10-6-16/h1-6,9-10,17H,7-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAURBRLPSRJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2741080.png)

![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

methanamine](/img/structure/B2741085.png)

![[9-(4-Chlorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-ethylphenyl)methanone](/img/structure/B2741092.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2741093.png)

![1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2741097.png)

![2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2741098.png)

![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2741103.png)